1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one typically involves the reaction of 2-amino-6-chlorophenyl derivatives with appropriate reagents under controlled conditions. One common method involves the catalytic hydrogenation of 2-chloro-6-nitrophenyl derivatives in the presence of a solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These reactions often use halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chlorophenol
- 1-(2-Amino-6-chlorophenyl)ethanone
- 2-(2-Amino-6-chlorophenyl)ethanol
Uniqueness
1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C9H9Cl2NO |
---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
1-(2-amino-6-chlorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9Cl2NO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5,12H2 |
InChI Key |
IPOYURPZVINCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)CCl)N |
Origin of Product |
United States |
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